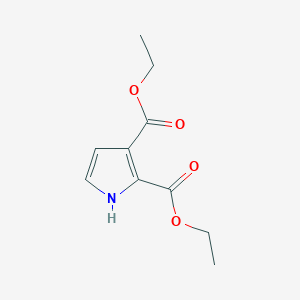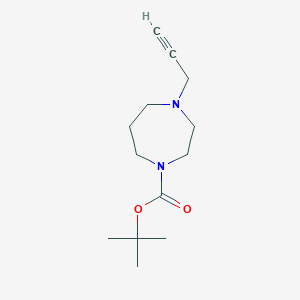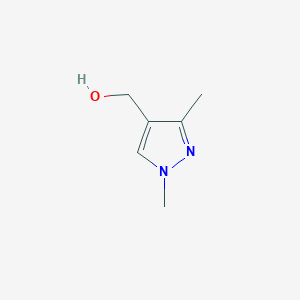
Diethyl 1H-pyrrole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1H-pyrrole-2,3-dicarboxylate is an organic compound belonging to the pyrrole family It is characterized by the presence of two ester groups attached to the pyrrole ring at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole and diethyl oxalate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Diethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Diethyl 1H-pyrrole-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of diethyl 1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ester groups at the 2 and 5 positions.
Diethyl 3,4-pyrroledicarboxylate: Ester groups are located at the 3 and 4 positions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
Diethyl 1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
特性
CAS番号 |
25472-60-0 |
|---|---|
分子式 |
C10H11NO4-2 |
分子量 |
209.20 g/mol |
IUPAC名 |
1,4-diethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-5-11(4-2)8(10(14)15)7(6)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)/p-2 |
InChIキー |
UVXKSSJPIRXQHB-UHFFFAOYSA-L |
SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)OCC |
正規SMILES |
CCC1=CN(C(=C1C(=O)[O-])C(=O)[O-])CC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)

![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)



![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)

![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)



